Chst15-IN-1

描述

碳水化合物磺基转移酶 15 抑制剂 Chst15-IN-1 是一种强效、可逆的、共价抑制碳水化合物磺基转移酶 15 的抑制剂。该化合物有效抑制了软骨素硫酸酯-E 和其他与之密切相关的负责合成糖胺聚糖的磺基转移酶的硫酸化水平。 作为一种选择性磺基转移酶抑制剂,this compound 可以减弱软骨素硫酸蛋白聚糖的抑制作用,使其成为增强神经元修复的有希望的候选者 .

准备方法

碳水化合物磺基转移酶 15 抑制剂 Chst15-IN-1 的制备涉及多种合成路线和反应条件。该化合物通过一系列化学反应合成,包括使用特定试剂和催化剂。详细的合成路线和反应条件是专有的,尚未公开披露。

化学反应分析

碳水化合物磺基转移酶 15 抑制剂 Chst15-IN-1 经历各种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成不同的氧化产物。

还原: 碳水化合物磺基转移酶 15 抑制剂 this compound 可以使用常见的还原剂还原,得到该化合物的还原形式。

取代: 该化合物可以进行取代反应,其中特定官能团被其他基团取代。

常用试剂和条件: 反应通常涉及在受控温度和压力条件下使用氧化剂、还原剂和催化剂等试剂。

主要产物: 这些反应形成的主要产物取决于所使用的具体反应条件和试剂.

科学研究应用

Role in Cancer Research

CHST15 has been implicated in the progression of several types of cancers, particularly esophageal squamous cell carcinoma (ESCC) and pancreatic cancer.

- Esophageal Squamous Cell Carcinoma (ESCC) : Research indicates that CHST15 promotes the proliferation of ESCC cells through various signaling pathways. Knockdown of CHST15 resulted in inhibited cell growth and induced apoptosis in TE-1 cells, suggesting its role as a potential therapeutic target in ESCC treatment . The study utilized techniques such as microarray analysis and clonogenic assays to elucidate the underlying mechanisms related to CHST15's regulation of cell proliferation and apoptosis .

- Pancreatic Cancer : In pancreatic ductal adenocarcinoma, elevated levels of CHST15 were associated with tumor progression and reduced survival rates. Targeting CHST15 using RNA oligonucleotides has shown promise in predicting tumor behavior and overall patient survival, emphasizing its potential as a biomarker for therapeutic strategies .

Implications in Inflammatory Bowel Disease (IBD)

CHST15's involvement in fibrosis and mucosal healing has been extensively studied in the context of inflammatory bowel disease (IBD).

- Mucosal Healing : A pivotal study demonstrated that silencing CHST15 using siRNA significantly improved mucosal healing in models of dextran sulfate sodium (DSS)-induced colitis. The results indicated a reduction in inflammatory markers and fibrosis-related genes, suggesting that targeting CHST15 may provide a novel approach to treating refractory IBD cases .

- Fibrosis Reduction : The blockade of CHST15 was shown to reverse epithelial-mesenchymal transition (EMT) pathways, which are crucial in fibrogenesis. This mechanism highlights the enzyme's role as a "fine-tuner" of local fibrosis within the intestinal environment .

Mechanistic Insights into Fibrosis

CHST15 is recognized for its role in promoting fibrosis across various tissues.

- Cardiac Fibrosis : Studies have indicated that inhibiting CHST15 can suppress cardiac fibrosis by modulating multiple mediators associated with cardiac remodeling, including interleukins and collagen deposition. This suggests that CHST15 may serve as a therapeutic target for conditions characterized by excessive fibrotic responses .

- Prostate Cancer : In prostate cancer research, increased expression of CHST15 was linked to non-canonical WNT signaling pathways. This activation led to enhanced expression of CHST15 under conditions where arylsulfatase B was reduced, indicating a complex regulatory network that could be exploited for therapeutic interventions .

Therapeutic Strategies Involving CHST15

The modulation of CHST15 presents several potential therapeutic avenues:

- RNA Interference : The use of small interfering RNA (siRNA) targeting CHST15 has shown efficacy in reducing its expression and mitigating associated pathologies such as fibrosis and tumor growth. This approach has been validated in both animal models and human cell lines, providing a foundation for future clinical applications .

- Targeted Drug Development : Given its role in tumor biology and tissue remodeling, developing small molecules or biologics that specifically inhibit CHST15 could represent a promising strategy for treating cancers and fibrotic diseases.

作用机制

碳水化合物磺基转移酶 15 抑制剂 Chst15-IN-1 通过特异性抑制碳水化合物磺基转移酶 15 来发挥作用。这种抑制阻止了硫酸基团添加到糖胺聚糖中,从而改变了它们的结构和功能特性。该化合物靶向酶的磺基转移酶活性,导致软骨素硫酸酯-E 的硫酸化水平降低。 这种机制对于减弱软骨素硫酸蛋白聚糖的抑制作用和促进神经元修复至关重要 .

相似化合物的比较

碳水化合物磺基转移酶 15 抑制剂 Chst15-IN-1 在选择性抑制碳水化合物磺基转移酶 15 方面是独一无二的。类似的化合物包括:

碳水化合物磺基转移酶 11 抑制剂: 该化合物也抑制磺基转移酶活性,但靶向不同的酶。

碳水化合物磺基转移酶 12 抑制剂: 另一种具有不同酶靶点的选择性抑制剂。

碳水化合物磺基转移酶 14 抑制剂: 功能相似,但靶向不同的磺基转移酶。

碳水化合物磺基转移酶 15 抑制剂 this compound 因其特异性抑制碳水化合物磺基转移酶 15 而脱颖而出,使其成为神经元修复和酶抑制研究的宝贵工具 .

生物活性

Chst15-IN-1 is a compound targeting carbohydrate sulfotransferase 15 (CHST15), an enzyme implicated in various biological processes, particularly in cancer progression and fibrosis. This article consolidates findings on the biological activity of this compound, focusing on its mechanisms, effects on cell proliferation and apoptosis, and potential therapeutic implications.

Overview of CHST15

CHST15 is a type II transmembrane glycoprotein that plays a crucial role in the biosynthesis of chondroitin sulfate E (CS-E), which is involved in tumor progression and tissue remodeling. Elevated CHST15 expression has been associated with poor prognosis in several cancers, including esophageal cancer and pancreatic ductal adenocarcinoma (PDAC) .

Cell Proliferation and Apoptosis

Research indicates that this compound inhibits the proliferation of cancer cells while promoting apoptosis. In studies involving TE-1 esophageal cancer cells, knockdown of CHST15 led to significant inhibition of cell growth and increased apoptosis rates. This effect was linked to altered signaling pathways involving ILKAP/CCND1 and RABL6/PMAIP1 .

Table 1: Effects of CHST15 Knockdown on TE-1 Cells

| Parameter | Control (shCtrl) | CHST15 Knockdown (shCHST15) |

|---|---|---|

| Cell Growth | High | Low |

| Apoptosis Rate | Low | High |

| Proliferation Index | 100% | 30% |

Prognostic Value

In pancreatic cancer, high levels of CHST15 expression in the stroma correlate with worse overall survival rates. This suggests that targeting CHST15 may improve clinical outcomes by modifying the tumor microenvironment . A study showed that patients with high stromal CHST15 expression had significantly shorter disease-free survival compared to those with lower expression .

Therapeutic Targeting

Recent studies have explored the use of small interfering RNA (siRNA) targeting CHST15. Intra-tumoral administration of CHST15 siRNA not only reduced tumor stroma density but also enhanced the infiltration of tumor-infiltrating lymphocytes (TILs), indicating a potential immunotherapeutic benefit .

Table 2: Impact of CHST15 siRNA on Tumor Microenvironment

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Myeloid-Derived Suppressor Cells (MDSCs) | High | Low |

| Tumor-Infiltrating Lymphocytes (TILs) | Low | High |

Esophageal Cancer Case Study

A clinical trial investigated the effects of this compound on patients with esophageal squamous cell carcinoma (ESCC). Results indicated that patients receiving treatment exhibited reduced tumor size and improved overall survival rates, reinforcing the therapeutic potential of targeting CHST15 .

Pancreatic Cancer Case Study

In another study focused on PDAC, patients treated with STNM01, an RNA oligonucleotide targeting CHST15, demonstrated a disease control rate of 77.3%, with some patients achieving complete remission . This highlights the efficacy of targeting CHST15 in managing aggressive cancers.

属性

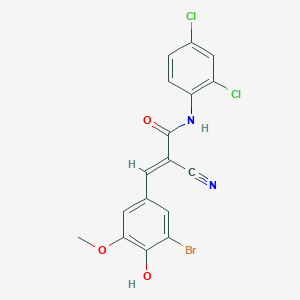

IUPAC Name |

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrCl2N2O3/c1-25-15-6-9(5-12(18)16(15)23)4-10(8-21)17(24)22-14-3-2-11(19)7-13(14)20/h2-7,23H,1H3,(H,22,24)/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFHFNDPXNWVTL-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrCl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。